Benzyl Pyrazolidine-1-carboxylate
Overview
Description
Benzyl pyrazolidine-1-carboxylate (BPC) is a versatile, synthetic organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and medicine. BPC is a derivative of pyrazolidine, which is a heterocyclic compound composed of four nitrogen atoms and one carbon atom. BPC is an important intermediate in the synthesis of various drugs and has been used in the production of various pharmaceuticals. It has also been used in the synthesis of several other compounds, such as dyes, fragrances, and other organic compounds. BPC has been studied extensively in recent years due to its versatile nature and its potential applications in various fields.
Scientific Research Applications
Crystallographic Analysis : Didierjean et al. (1995) investigated the crystal structure of a compound derived from Benzyl Pyrazolidine-1-carboxylate, noting its unique conformations due to steric hindrance and polar interactions (Didierjean et al., 1995).
Synthetic Chemistry Applications : Kashima et al. (1998) described Benzyl Pyrazolidine-1-carboxylate derivatives as useful alkoxycarbonylating agents in the synthesis of carboxylic esters and urethanes, demonstrating their utility in organic synthesis (Kashima et al., 1998).
Corrosion Inhibition : Herrag et al. (2007) and El Hajjaji et al. (2018) found that certain pyrazole derivatives, related to Benzyl Pyrazolidine-1-carboxylate, are effective as corrosion inhibitors for steel in acidic environments. Their studies reveal the potential of these compounds in protecting metals against corrosion (Herrag et al., 2007), (El Hajjaji et al., 2018).
Medicinal Chemistry : Research has explored the use of Benzyl Pyrazolidine-1-carboxylate derivatives in the synthesis of compounds with potential pharmacological applications. For example, Allan et al. (2009) focused on N-Benzyl-1-heteroaryl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamides as inhibitors for arginine methyltransferase 1, showing their potential in medicinal chemistry (Allan et al., 2009).
Antimicrobial Activities : Siddiqui et al. (2013) synthesized novel pyrazole-3-carboxylate derivatives bearing a benzofuran moiety and evaluated their antimicrobial activities. This study highlights the role of Benzyl Pyrazolidine-1-carboxylate derivatives in developing new antimicrobial agents (Siddiqui et al., 2013).
Ruthenium-Catalyzed Carboxylation : Mita et al. (2014) explored the carboxylation of 1-arylpyrazole derivatives using a ruthenium-catalyzed process. This research highlights the versatility of pyrazole derivatives in facilitating complex chemical reactions (Mita et al., 2014).
Antitumor Agents : Abonía et al. (2011) synthesized benzimidazoles substituted with Benzyl Pyrazolidine-1-carboxylate and evaluated their potential as antitumor agents. This underscores the significance of these compounds in the development of new anticancer drugs (Abonía et al., 2011).
properties
IUPAC Name |
benzyl pyrazolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(13-8-4-7-12-13)15-9-10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOQSEJQFOHVPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNN(C1)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468667 | |
Record name | Benzyl Pyrazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl Pyrazolidine-1-carboxylate | |
CAS RN |
67600-79-7 | |
Record name | Benzyl Pyrazolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60468667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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